molecular formula C24H18N2O2 B8051500 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B8051500
M. Wt: 366.4 g/mol
InChI Key: MTNAVQZPGXQKGS-UHFFFAOYSA-N
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Description

3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group transformations. Common solvents used in these reactions include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), often under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid apart is its unique combination of a pyrazole ring with phenyl substitutions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAVQZPGXQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361968
Record name 2-Propenoic acid,3-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-76-0
Record name 2-Propenoic acid,3-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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